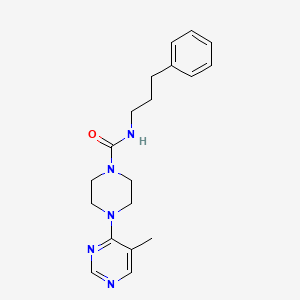

4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-16-14-20-15-22-18(16)23-10-12-24(13-11-23)19(25)21-9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBGXPBBEMNQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

Introduction of the pyrimidine moiety: This step involves the reaction of the piperazine intermediate with a pyrimidine derivative, often under acidic or basic conditions.

Attachment of the phenylpropyl group: This can be done through nucleophilic substitution reactions, where the piperazine derivative reacts with a phenylpropyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring or the piperazine ring, leading to the formation of partially or fully reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenylpropyl group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary widely depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-1-Carboxamide Derivatives

Key Observations :

- Pyrimidine vs.

- Lipophilicity : The 3-phenylpropyl group increases lipophilicity relative to BCTC’s tert-butylphenyl group, which could improve blood-brain barrier penetration but reduce aqueous solubility .

- Electron-Withdrawing Groups : Nitro (Compound 13a) and trifluoromethyl (PKM-833) substituents enhance metabolic stability and target affinity by reducing electron density .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

*Predicted using ChemDraw (phenylpropyl group contributes to higher LogP).

Key Observations :

- Potency : BCTC’s chloropyridine and tert-butyl groups confer high TRPV1 antagonism (low nM range), whereas CPIPC’s indazole substituent reduces potency (µM range) . The target compound’s pyrimidine ring may balance affinity and selectivity.

- Solubility : Compounds with morpholine-carbonyl groups (e.g., 13a) exhibit lower LogP, suggesting better solubility than the target compound .

- Synthetic Yields : Derivatives like 13a–c (58–65% yields) and PKM-833 (optimized via urea-structure modifications) highlight the impact of coupling reagents (e.g., TBTU/DIEA) on synthetic efficiency .

Biological Activity

The compound 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034480-12-9 |

The structure includes a piperazine ring, a pyrimidine moiety, and a phenylpropyl side chain, which are critical for its biological activity.

Research indicates that compounds similar to This compound often exhibit their effects through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including:

- Antidepressant Activity : Compounds in this class have shown potential as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in treating depression and cognitive disorders .

- Antimicrobial Properties : Some derivatives have demonstrated inhibitory effects against key enzymes in pathogens, suggesting potential use in treating infections caused by Leishmania species .

In Vitro Studies

In vitro studies have assessed the inhibitory effects of the compound on various biological targets:

- CYP Enzyme Inhibition : The compound exhibited strong inhibition against CYP51, an enzyme involved in sterol biosynthesis in Leishmania. The IC values for CYP51 were reported to be in the low micromolar range, indicating significant potency .

- Cell Proliferation Assays : The compound was tested against L. donovani promastigote growth, showing effective inhibition with EC values that reflect its potential as an antileishmanial agent .

Structure-Activity Relationship (SAR)

The SAR analysis of similar piperazine derivatives revealed that modifications to the side chains significantly influence biological activity. For instance:

- Substitution on the piperazine nitrogen atom or variations in the phenyl group can enhance selectivity for specific targets like MAO-B or AChE.

- The introduction of halogen groups or bulky substituents often leads to increased potency against targeted enzymes .

Case Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives, including our compound of interest, demonstrated that specific substitutions could enhance antidepressant efficacy while minimizing side effects associated with traditional MAO inhibitors . The most effective compounds showed IC values below 1 µM against MAO-B.

Case Study 2: Antileishmanial Activity

In another study focused on Leishmania treatment, derivatives structurally related to This compound were tested for their ability to inhibit L. donovani proliferation. Results indicated that certain analogs achieved significant selectivity and potency against both promastigote forms and intracellular parasites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine ring formation and subsequent functionalization. For example:

Piperazine Core Synthesis : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine backbone .

Functionalization : Introduce the 5-methylpyrimidin-4-yl group via nucleophilic substitution or coupling reactions (e.g., using TBTU/DIEA as coupling agents in CH₂Cl₂ at 0°C to room temperature) .

Phenylpropyl Attachment : Use reductive amination or alkylation of the piperazine nitrogen with 3-phenylpropylamine derivatives .

- Purity Optimization : Employ column chromatography (chloroform:methanol = 3:1) and recrystallization (dimethyl ether) to achieve ≥95% purity . Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 8.82 (pyrimidine protons), δ 3.96 (piperazine ring protons), and δ 7.37 (aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-MS (e.g., [M+H]+ calculated 657.2391, observed 657.2398) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and packing (e.g., chair conformation of piperazine rings) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase C18 column with a gradient of acetonitrile/water (+0.1% TFA) and UV detection (λ = 254 nm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and iodine vapor visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reactivity .

- Temperature Control : Maintain reflux (e.g., 80°C for 12 hours) for complete conversion while avoiding thermal degradation .

- Catalyst Optimization : Introduce DIEA as a base to neutralize HCl byproducts in amide bond formation .

- Side Product Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Q. How should contradictory bioactivity data across studies be analyzed?

- Methodological Answer :

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) .

- Structural Analogues : Evaluate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding using SAR studies .

- Data Normalization : Normalize activity data to positive controls (e.g., aripiprazole for receptor binding assays) to account for batch-to-batch variability .

Q. What computational approaches are recommended for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID) and target protein PDB files (e.g., WDR5 or carbonic anhydrase II) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bond interactions .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can researchers troubleshoot low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines .

- Salt Formation : Synthesize hydrochloride or phosphate salts to improve aqueous stability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Substituent Scanning : Synthesize derivatives with modified pyrimidinyl (e.g., 5-ethyl) or phenylpropyl (e.g., 3-(4-fluorophenyl)) groups .

- Biological Testing : Screen analogues against panels of kinases or GPCRs to identify critical functional groups .

- Crystallographic Analysis : Resolve co-crystal structures with target proteins to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.